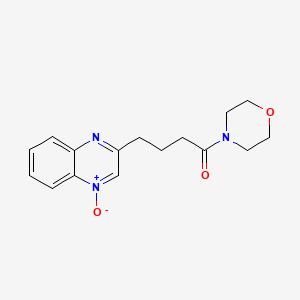
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one is a synthetic organic compound that features a morpholine ring and a quinoxaline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one typically involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Attachment of the Butanone Chain: The butanone chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoxaline ring is replaced by a butanone derivative.
Introduction of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the butanone chain is replaced by morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoxaline or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group could yield a carboxylic acid, while reduction could yield an alcohol.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of 1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one would depend on its specific biological activity. Potential mechanisms could include:
Molecular Targets: The compound could interact with specific proteins, enzymes, or receptors in the body.
Pathways Involved: The compound could modulate specific signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one: Similar compounds could include other quinoxaline derivatives or morpholine-containing compounds.
Comparison: Compared to other similar compounds, this compound may have unique properties, such as increased stability, enhanced biological activity, or improved solubility.
特性
CAS番号 |
65224-43-3 |
|---|---|
分子式 |
C16H19N3O3 |
分子量 |
301.34 g/mol |
IUPAC名 |
1-morpholin-4-yl-4-(4-oxidoquinoxalin-4-ium-2-yl)butan-1-one |
InChI |
InChI=1S/C16H19N3O3/c20-16(18-8-10-22-11-9-18)7-3-4-13-12-19(21)15-6-2-1-5-14(15)17-13/h1-2,5-6,12H,3-4,7-11H2 |
InChIキー |
DUXPLBYVYQMXHM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)CCCC2=NC3=CC=CC=C3[N+](=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


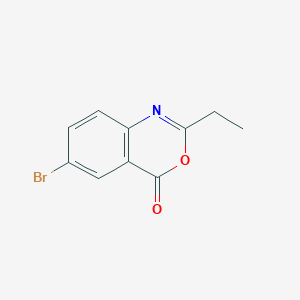

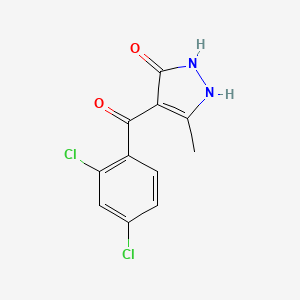
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
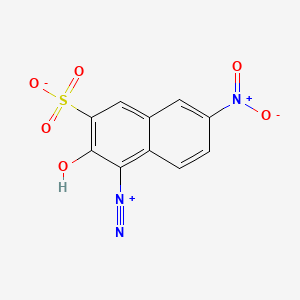
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
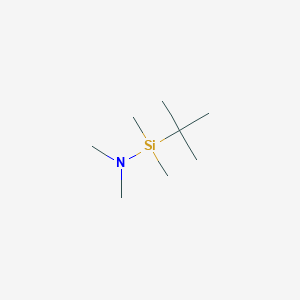

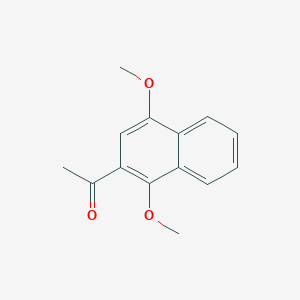
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
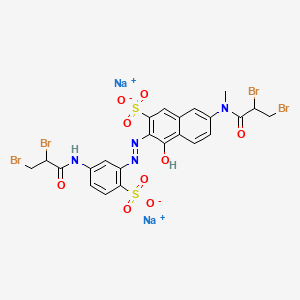

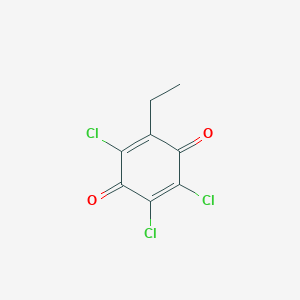
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
